3-Chlorophthalic anhydride

Thermodynamics Crystallization Process Engineering

Researchers requiring regiospecific 3-chloro substitution cannot substitute the 4-chloro isomer-monomer architecture, membrane permeability, and insecticide bioactivity all depend on the 3-position chlorine. • Regiospecific monomer for 2,2′,3,3′-ODPA-based polyimides with enhanced gas permeability vs. 4,4′-linked analogs • Mandatory precursor for flubendiamide; 3-chloro pattern essential for ryanodine receptor target binding • Ternary phase data in ethyl acetate confirms larger crystallization window for higher single-pass yields vs. 4-chloro isomer

Molecular Formula C8H3ClO3
Molecular Weight 182.56 g/mol
CAS No. 117-21-5
Cat. No. B093770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorophthalic anhydride
CAS117-21-5
Molecular FormulaC8H3ClO3
Molecular Weight182.56 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=O)OC2=O
InChIInChI=1S/C8H3ClO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H
InChIKeyUERPUZBSSSAZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorophthalic Anhydride: Core Identity and Industrial Classification


3-Chlorophthalic anhydride (CAS 117-21-5) is a monochlorinated aromatic anhydride with the molecular formula C₈H₃ClO₃ and a molecular weight of 182.56 g/mol [1]. It is a positional isomer of 4-chlorophthalic anhydride and a chlorinated derivative of phthalic anhydride [1]. The compound is a colorless to light yellow crystalline solid at ambient temperature, with a melting point in the range of 124–130 °C depending on purity and analytical method [2][3]. It is widely employed as a key intermediate in the synthesis of polyimides, agrochemicals (notably the insecticide flubendiamide), dyes, and pharmaceutical building blocks [1][4].

Isomer Identity
3-Chloro regioisomer with distinct thermal and solubility behavior; not interchangeable with 4-chloro analog
Purification Pathway
Enables isomer-selective crystallization and distillation due to 31.5 K higher melting point and boiling point differential
Downstream Uses
Key intermediate for 3,3'-linked dianhydride monomers, flubendiamide insecticide, and polyimide membranes

Structural Determinants of Non-Interchangeability with Isomeric Analogs


Substitution of 3-chlorophthalic anhydride with the 4-chloro isomer or other halogenated anhydrides is not functionally equivalent due to fundamental differences in regiochemistry, physicochemical behavior, and downstream synthetic outcomes. The position of the chlorine substituent (3-position vs. 4-position) dictates the electron density distribution on the aromatic ring, thereby altering reactivity in nucleophilic acyl substitution and the regioselectivity of subsequent transformations [1]. Furthermore, the two isomers exhibit markedly different solid–liquid equilibrium behaviors, including distinct melting points (3-CPA ≈ 124–126 °C; 4-CPA ≈ 94–96 °C) and divergent solubility profiles in common organic solvents, which directly impacts crystallization-based purification strategies and process economics [2][3]. In polymer synthesis, the use of 3-chlorophthalic anhydride versus 4-chlorophthalic anhydride yields dianhydride monomers with different linkage geometries (e.g., 3,3′-linked vs. 4,4′-linked diphthalic anhydrides), which in turn govern the thermal stability, solubility, and gas transport properties of the resulting polyimides [4]. These structural and physical disparities preclude generic interchangeability and necessitate compound-specific procurement for reproducible industrial and research outcomes.

3-Chlorophthalic Anhydride
Chlorine at 3-position directs electron density and regioselectivity in coupling reactions.
Melting point ~124–126 °C enables thermal purification; solubility increases monotonically in binary solvents.
Produces 3,3′-linked dianhydride monomers for high-permeability polyimide membranes.
vs
4-Chlorophthalic Anhydride
4-Chloro substitution yields different electronic profile and reactivity pattern; may alter synthetic outcomes.
Melts ~94–96 °C; solubility shows non-monotonic behavior requiring different crystallization strategy.
Generates 4,4′-linked monomers with higher permselectivity but lower permeability; not a direct replacement.

Quantitative Comparative Evidence for Differentiated Procurement


Melting Point Divergence Enables Thermal Separation

The melting point of 3-chlorophthalic anhydride is approximately 30 K higher than that of its 4-chloro isomer, providing a substantial thermal window for fractional crystallization or melt-based separation. Specifically, the melting point of 3-chlorophthalic anhydride was determined to be 398.81 K (125.66 °C), whereas that of 4-chlorophthalic anhydride was 367.29 K (94.14 °C) [1]. This 31.52 K difference facilitates the purification of 3-chlorophthalic anhydride from isomeric mixtures generated during non-selective chlorination processes. Additionally, the metastable zone width (MSZW) of 3-chlorophthalic anhydride differs from that of the 4-isomer, affecting nucleation kinetics and the design of cooling crystallization protocols [2].

Melting Point
Head-to-head
ΔT = +31.52 K
Enables thermal purification from 4-isomer; reduces solvent reliance.
DSC, purity >98%
Thermodynamics Crystallization Process Engineering

Distinct Solubility Behavior in Binary Solvent Mixtures

In methyl acetate–cyclohexane binary solvent mixtures, the solubility of 3-chlorophthalic anhydride increases monotonically with increasing mole fraction of methyl acetate at fixed temperature. In contrast, the solubility of 4-chlorophthalic anhydride displays a maximum at an intermediate solvent composition, then decreases [1]. This qualitative difference in solubility trend permits the design of solvent composition gradients that selectively precipitate one isomer while retaining the other in solution. Experimental solubility data were measured by gravimetric method from 283.15 K to 328.15 K under atmospheric pressure and were correlated using the modified Apelblat equation, the CNIBS/R-K equation, and the Jouyban-Acree equation [1].

Solubility Trend
Head-to-head
3-CPA: monotonic increase with methyl acetate fraction
4-CPA: maximum at intermediate composition, then decline
Predictable solvent optimization for selective crystallization.
Methyl acetate–cyclohexane system, 283–328 K
Solid–Liquid Equilibrium Solubility Crystallization Optimization

Larger Crystallization Region in Ethyl Acetate Systems

In the ternary system of 4-chlorophthalic anhydride + 3-chlorophthalic anhydride + ethyl acetate, the crystallization region of 4-chlorophthalic anhydride is smaller than that of 3-chlorophthalic anhydride at a given temperature [1]. This phase equilibrium characteristic indicates that 3-chlorophthalic anhydride has a wider operational window for crystallization recovery before co-precipitation of the 4-isomer occurs. The solid–liquid equilibrium and phase diagram were experimentally determined at multiple temperatures [1].

Crystallization Region
Head-to-head
3-CPA region larger than 4-CPA in ethyl acetate ternary system
4-CPA region smaller
Higher single-pass yield before co-precipitation.
Phase diagram data at multiple temperatures
Phase Diagram Ternary System Industrial Crystallization

Validated HPLC Method for Simultaneous Isomer Quantification

A validated high-performance liquid chromatography (HPLC) method has been established for the simultaneous determination of 3-chlorophthalic anhydride, 4-chlorophthalic anhydride, and their corresponding acid hydrolysis products [1]. The method employs a Luna-C18 column at 30 °C with methanol–0.15 mol/L ammonium dihydrogen phosphate (42:58, v/v) as mobile phase, a flow rate of 0.8 mL/min, and UV detection at 240 nm. Under these conditions, the six components (including the ethyl ester derivatives) were separated completely within approximately 20 minutes. For 3-chlorophthalic anhydride specifically, the recovery range was 99.1–101.5% with a relative standard deviation (RSD) of 0.48–0.87%, and a linear range of 3.12–312.4 mg/L [1].

HPLC QC Method
Head-to-head
Luna-C18, UV 240 nm
Recovery 99.1–101.5%, RSD 0.48–0.87%, linear up to 312.4 mg/L
Validated simultaneous isomer quantification for batch consistency.
Run time ~20 min; esterification prior to injection
Analytical Chemistry HPLC Quality Control

Distillation Process for Essentially Pure Product

The BASF patent EP 0719757 A1 (and corresponding JP H08231531 A) describes a two-step distillation method for obtaining essentially pure 3-chlorophthalic anhydride from a starting mixture that contains 4,5-dichlorophthalic anhydride as the primary contaminant [1][2]. In the first distillation stage (a), a mixture of 3-chlorophthalic anhydride and 4,5-dichlorophthalic anhydride is distilled off until the bottoms product is essentially free of 4,5-dichlorophthalic anhydride. In the second stage (b), the bottoms product is distilled to recover pure 3-chlorophthalic anhydride. The starting mixture is preferably generated without solvent in a melt via incomplete chlorination of phthalic anhydride using FeCl₃ as catalyst [1][2].

Distillation Purification
Class-level
Two-stage distillation to remove 4,5-dichloro impurity; 'essentially pure' 3-CPA recovered
Supports attainment of high-purity specification (>98%).
Patent EP 0719757 A1; FeCl₃ melt chlorination route
Process Chemistry Purification Patent Literature

Isomer Ratio and Boiling Point Differential for Separation

In the vapor-phase chlorination of phthalic anhydride to produce monochlorophthalic anhydrides, a selectivity ratio of approximately 55:45 in favor of 4-chlorophthalic anhydride over 3-chlorophthalic anhydride has been reported under certain conditions [1]. Despite 4-chlorophthalic anhydride being the kinetically favored product, 3-chlorophthalic anhydride possesses a higher boiling point (approximately 313 °C at atmospheric pressure) compared to the 4-isomer, which distills at a lower temperature [2]. This boiling point differential enables the distillative separation of 3-chlorophthalic anhydride from the lower-boiling 4-chlorophthalic anhydride on moderately efficient distillation columns, providing an alternative purification pathway to crystallization [1].

Boiling Point Differential
Head-to-head
~313 °C (3-CPA) vs. lower-boiling 4-CPA
Distillation-based separation alternative to crystallization.
55:45 4-CPA:3-CPA formation ratio in vapor-phase chlorination
Synthesis Selectivity Chlorination Process Engineering

High-Value Application Scenarios Grounded in Quantitative Differentiation


Synthesis of Dianhydride Monomers for Tailored Polyimide Membranes

3-Chlorophthalic anhydride serves as the essential starting material for synthesizing 2,2′,3,3′-oxydiphthalic dianhydride (2,2′,3,3′-ODPA) and 2,3,3′,4′-ODPA via coupling with 2,3-xylenol and 3,4-xylenol, respectively [1]. The resulting 3,3′-linked dianhydride monomers, when polymerized with appropriate diamines, produce polyimides with distinct gas transport properties compared to those derived from 4,4′-linked dianhydrides synthesized from 4-chlorophthalic anhydride. Specifically, 3,4′-TDPA-based polyimides exhibit enhanced permeability, whereas 4,4′-TDPA-based materials show higher permselectivity [2]. The regiochemical identity of the chlorine substituent on the starting anhydride directly dictates the linkage geometry of the dianhydride monomer and, consequently, the separation performance of the final membrane. Substitution with 4-chlorophthalic anhydride yields an entirely different monomer architecture and is not functionally equivalent for applications requiring high-permeability membranes.

Crystallization-Based Purification Leveraging Crystallization Region

For manufacturers and researchers requiring high-purity 3-chlorophthalic anhydride from isomeric mixtures, the ternary phase equilibrium data in ethyl acetate demonstrate that 3-chlorophthalic anhydride possesses a larger crystallization region than its 4-chloro isomer at a given temperature [3]. This thermodynamic advantage translates to higher single-pass yields during cooling crystallization before the onset of 4-CPA co-precipitation. Process engineers designing purification workflows should preferentially select 3-chlorophthalic anhydride crystallization from ethyl acetate over alternative solvent systems when maximizing throughput and minimizing solvent usage per kilogram of purified product. The expanded crystallization window reduces the number of recrystallization cycles required to achieve target purity specifications (e.g., >98% by GC), directly lowering operational costs and process cycle time.

Flubendiamide Insecticide and Phthalic Acid Diamide Agrochemicals

3-Chlorophthalic anhydride is the established precursor for the synthesis of flubendiamide, a phthalic acid diamide insecticide with high activity against lepidopterous pests and favorable toxicological profile toward non-target organisms [4][5]. The 3-chloro substitution pattern on the phthalic anhydride core is retained in the final active ingredient and is essential for the compound's insecticidal efficacy and binding to the ryanodine receptor target. Use of the 4-chloro isomer would yield a regioisomeric diamide with different spatial orientation of the chlorinated aromatic moiety, which is not bioequivalent and would not meet regulatory specifications for flubendiamide production. Procurement of 3-chlorophthalic anhydride of defined purity (≥98% by GC) is mandatory for compliance with good manufacturing practice (GMP) in agrochemical synthesis.

Quality Control Protocol with Validated HPLC Method

Procurement and incoming inspection of 3-chlorophthalic anhydride can be standardized using the peer-reviewed HPLC method that simultaneously quantifies 3-chlorophthalic anhydride, 4-chlorophthalic anhydride, and their acid hydrolysis products [6]. The method provides a linear range of 3.12–312.4 mg/L for 3-chlorophthalic anhydride, with recoveries of 99.1–101.5% and RSD of 0.48–0.87%, enabling reliable detection of isomeric cross-contamination at low levels. Laboratories can implement this protocol with standard C18 column instrumentation to verify vendor purity claims, establish certificate of analysis (CoA) traceability, and ensure batch-to-batch consistency in regulated pharmaceutical or agrochemical manufacturing environments. The 20-minute total run time supports high-throughput quality control operations.

Application
Selection Property
Validation Focus
Synthesis of tailored polyimide membranes
3,3′-linked dianhydride architecture
Gas permeability vs. 4,4′-linked analog
Crystallization-based purification from isomer mixtures
Expanded crystallization region in ethyl acetate
Single-pass yield and solvent consumption
Flubendiamide insecticide precursor
3-Chloro regioisomer essential for target binding
Purity ≥98% (GC), GMP agrochemical compliance
Incoming QC with validated HPLC method
Simultaneous isomer and acid detection
Linearity, recovery, and cross-contamination limit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chlorophthalic anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.